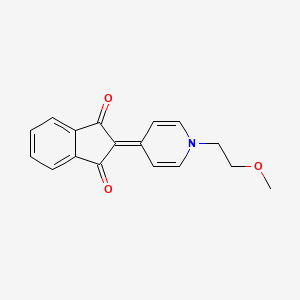
1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)- is a synthetic organic compound that belongs to the class of indandiones. Indandiones are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a pyridinylidene moiety and a methoxyethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)- typically involves multi-step organic reactions. One common approach is the condensation of 1,3-indandione with a suitable pyridine derivative under basic conditions. The reaction may involve the use of reagents such as sodium hydride or potassium carbonate to facilitate the formation of the pyridinylidene moiety. The methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indandione derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various functional compounds.
Wirkmechanismus
The mechanism of action of 1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Indandione: The parent compound, known for its anticoagulant properties.
2-Acetyl-1,3-indandione: A derivative with applications in coordination chemistry.
4-Hydroxycoumarin: Another anticoagulant with a similar mechanism of action.
Uniqueness
1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)- stands out due to its unique pyridinylidene moiety and methoxyethyl group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications.
Eigenschaften
CAS-Nummer |
54778-70-0 |
|---|---|
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
2-[1-(2-methoxyethyl)pyridin-4-ylidene]indene-1,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-21-11-10-18-8-6-12(7-9-18)15-16(19)13-4-2-3-5-14(13)17(15)20/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
WMLMXIHPRJKWFA-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


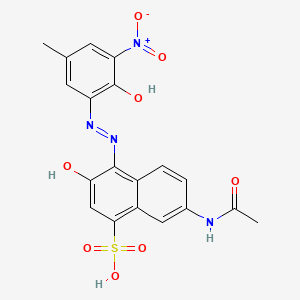
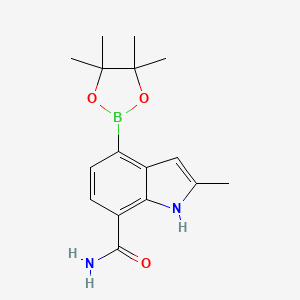
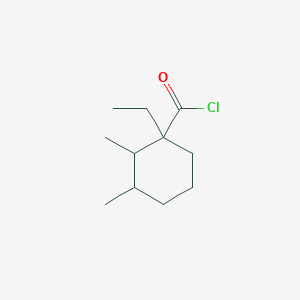
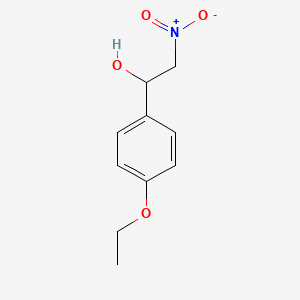


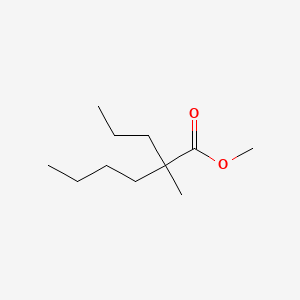
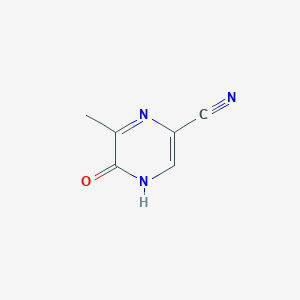
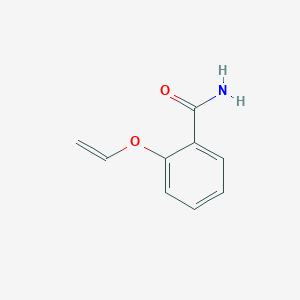
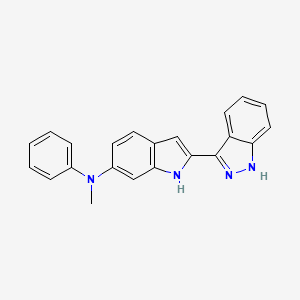
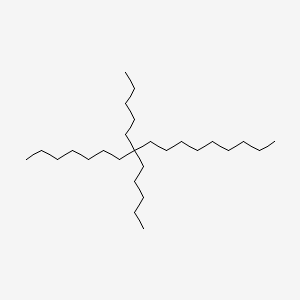
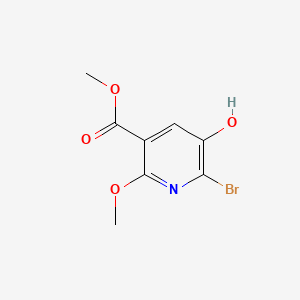

![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)
